8-Methyl vs. 6-Methyl Positional Isomers
The 8-methyl substitution on the saturated ring creates a unique steric and electronic environment compared to the 6-methyl isomer (CAS 1507721-09-6) . The methyl group's proximity to the bridgehead nitrogen at position 4 of the imidazo[1,2-a]pyridine system can influence the basicity of the adjacent nitrogen and the overall molecular shape, which are critical parameters in target engagement [1].
| Evidence Dimension | Structural Isomer Identity (Substitution Position) |
|---|---|
| Target Compound Data | 8-methyl substitution on the tetrahydro ring; CAS 1503819-00-8; Molecular Formula C10H17N3 |
| Comparator Or Baseline | 6-methyl substitution on the tetrahydro ring; CAS 1507721-09-6; Molecular Formula C10H17N3 |
| Quantified Difference | Different substitution position leads to distinct IUPAC names, InChI Keys, and SMILES notations, despite identical molecular formula and molecular weight (179.27 g/mol) . |
| Conditions | Chemical structure comparison based on vendor-provided analytical data (CAS, IUPAC Name, InChI Key). |
Why This Matters
For SAR-driven projects, the precise location of the methyl group can alter a compound's biological activity profile, making this specific isomer the necessary choice for reproducing or building upon published data.
- [1] Gueiffier, A. (1989). Hétérocyclisation en série imidazo [1,2-a] pyridinique: synthèse, structure, pharmacologie. Doctoral Thesis. View Source
